REACTION_CXSMILES
|
O[CH2:2][C:3]#[N:4].[CH:5]([NH:8][CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)([CH3:7])[CH3:6]>O.C(O)C>[CH:9]1([N:8]([CH2:2][C:3]#[N:4])[CH:5]([CH3:7])[CH3:6])[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC#N
|
Name
|
|
Quantity
|
11.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with dichloromethane:methanol (98:2, by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N(C(C)C)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |